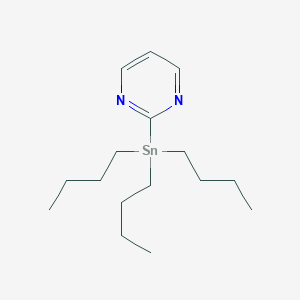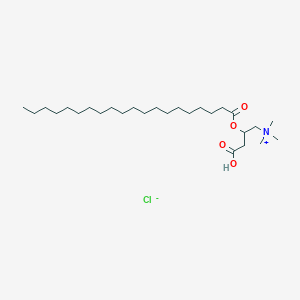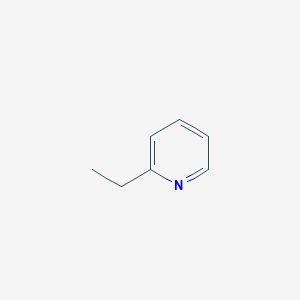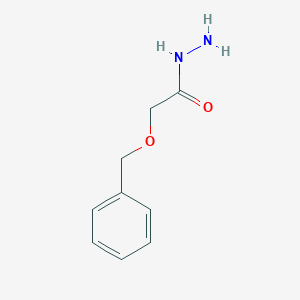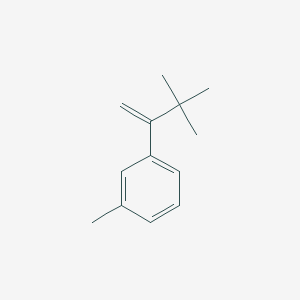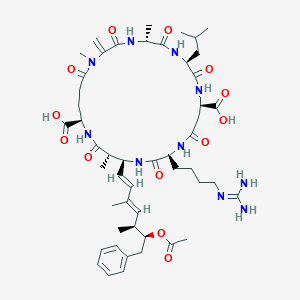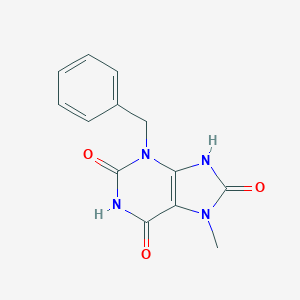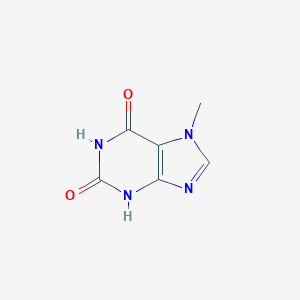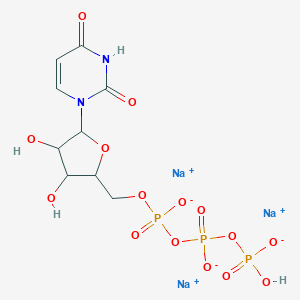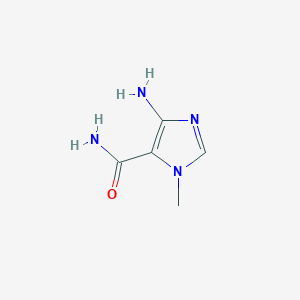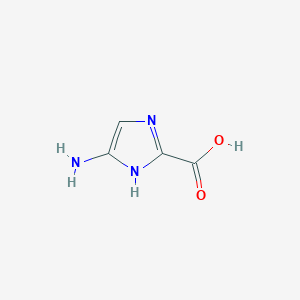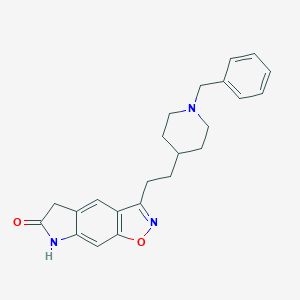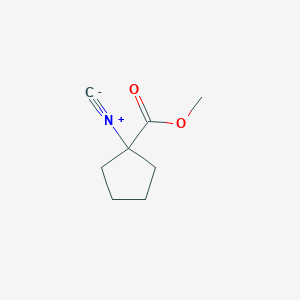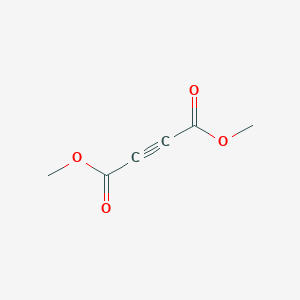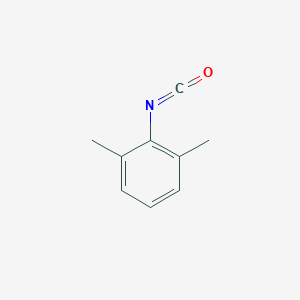
2,6-二甲基苯基异氰酸酯
描述
2,6-Dimethylphenyl isocyanate is a chemical compound that can be derived from 2,6-dimethylphenyl azide through photolysis in low-temperature matrices. When exposed to CO, the resulting nitrene forms the corresponding isocyanate . This compound is related to various organic syntheses and can be involved in the formation of complex molecular structures.
Synthesis Analysis
The synthesis of 2,6-dimethylphenyl isocyanate involves the photolysis of 2,6-dimethylphenyl azide. This process yields the nitrene, which in the presence of CO, forms the isocyanate . Additionally, the oligomerization of 2,6-dimethylphenyl isocyanide with MeLi reagent leads to the formation of complex organic structures, indicating the reactivity and versatility of the isocyanate group in synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-dimethylphenyl isocyanate often features sterically hindered isomers, as seen in the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The X-ray crystal structures of these compounds reveal the organization of the molecules as molecular crystals, with hydrogen bonding playing a significant role in the structural framework .
Chemical Reactions Analysis
2,6-Dimethylphenyl isocyanate can be involved in various chemical reactions. For instance, the photolysis of 2,6-dimethylphenyl azide not only forms the isocyanate but can also undergo rearrangement to azacycloheptatetraene under different conditions . Furthermore, the oligomerization of 2,6-dimethylphenyl isocyanide indicates its potential in creating complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethylphenyl isocyanate derivatives can be inferred from related compounds. For example, the sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride exhibit specific intramolecular hydrogen bonding patterns, which are supported by ab initio quantum-chemical calculations . These properties are crucial for understanding the reactivity and potential applications of 2,6-dimethylphenyl isocyanate in various chemical contexts.
科学研究应用
纳米晶体的生长和表面分析
2,6-二甲基苯基异腈 (2,6-DMPI) 在研究纳米晶体的非均相成核和沉积(例如银纳米立方体上的 Pd)中用作光谱探针。2,6-DMPI 中异腈基团的伸缩频率表明不同的原子构型,提供了原子级灵敏性和对反应溶液中纳米颗粒的实时原位分析 (Wu 和 Qin,2018)。
化学合成和表征
2,6-二甲基苯基异腈参与各种化学合成过程:
- 它参与二聚过程以产生 N,N'-双(2,6-二甲基苯基)-2-甲基-1-(三甲基甲硅烷基)乙烷-1,2-二亚胺,展示了分子通过 C—H⋯π 相互作用的稳定性 (Loroño-González,2006)。
- 它与苯甲酰异硫氰酸酯反应形成包含 S-S-S 部分的空间拥挤的十元环,由于某些键周围的受限旋转,在 NMR 光谱中显示出动态效应 (Yavari 和 Djahaniani,2010)。
催化和材料科学
2,6-二甲基苯基异腈用于催化过程和材料科学:
- 它通过插入钳型配合物形成与钪的吲哚配合物,展示了插入和闭环的机理 (Wicker、Pink 和 Mindiola,2011)。
- 该化合物通过与乙炔酯反应并被各种酸捕获而成为功能化 1-氮杂二烯的合成的一部分 (Yavari 和 Karimi,2007)。
- 它添加到四间甲苯二硅烯中以形成 3-硅氮杂环丁烷或新型双环双烯胺,突出了二硅烯对异腈的多样反应性 (Tashkandi 等,2019)。
安全和危害
2,6-Dimethylphenyl isocyanate is hazardous. It may cause respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled. It is fatal if inhaled or swallowed. It causes serious eye irritation and skin irritation. It may cause skin sensitization. It is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment is recommended .
属性
IUPAC Name |
2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRKXVEALTVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067397 | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl isocyanate | |
CAS RN |
28556-81-2 | |
| Record name | 2,6-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28556-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanato-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

